2,4,6-triethylborazine physical and chemical properties
2,4,6-triethylborazine physical and chemical properties
An In-depth Technical Guide to the Physical and Chemical Properties of 2,4,6-Triethylborazine
Abstract
This technical guide provides a comprehensive overview of 2,4,6-triethylborazine, a significant N-substituted derivative of borazine, often termed "inorganic benzene." Designed for researchers, materials scientists, and professionals in drug development, this document delves into the core physicochemical properties, synthesis, and reactivity of this compound. While borazine and its derivatives have been the subject of study for decades due to their unique electronic structure and potential as precursors to advanced materials, specific experimental data for the N-triethyl derivative remains sparse. This guide synthesizes available information on analogous compounds and fundamental principles of borazine chemistry to present a robust profile of 2,4,6-triethylborazine. We will explore its molecular structure, provide a detailed experimental protocol for its synthesis, predict its spectroscopic signatures, and examine its chemical behavior, with a particular focus on its role as a precursor to boron nitride ceramics.
Molecular Structure and Bonding
2,4,6-Triethylborazine belongs to the family of borazines, which are isoelectronic and isostructural analogues of benzene. The core of the molecule is a planar six-membered ring composed of alternating boron and nitrogen atoms. In 2,4,6-triethylborazine, each nitrogen atom is substituted with an ethyl group, while each boron atom is bonded to a hydrogen atom.
The bonding in the borazine ring is a subject of considerable academic interest. While it contains 6 π-electrons and satisfies Hückel's rule (4n+2), suggesting aromatic character, the significant difference in electronegativity between boron and nitrogen atoms leads to a notable polarization of the B-N bonds.[1] This results in poorer π-electron delocalization compared to benzene, making the "inorganic benzene" analogy a subject of debate.[1] The nitrogen atoms are electron-rich and slightly basic, while the boron atoms are electron-deficient and Lewis acidic. This inherent polarity is the primary driver of borazine's distinct reactivity compared to benzene.
Caption: Molecular structure of 2,4,6-triethylborazine (B-trihydro-N-triethylborazine).
Synthesis of 2,4,6-Triethylborazine
The synthesis of N-substituted borazines can be achieved through several routes. A common and effective laboratory-scale method involves the dehydrocoupling of amine-borane adducts or the reaction of a metal borohydride with an alkylammonium salt.[2][3] The following protocol is a representative procedure for the synthesis of N-trialkyl borazines, adapted for the preparation of 2,4,6-triethylborazine. This method is advantageous as it utilizes readily available and inexpensive starting materials.[4]
Experimental Protocol: Synthesis via Sodium Borohydride and Ethylammonium Chloride
This procedure is based on the established reaction between sodium borohydride and ammonium salts in a high-boiling ether solvent.[4]
Core Reaction: 3 NaBH₄ + 3 C₂H₅NH₃Cl → (HBN-C₂H₅)₃ + 3 NaCl + 9 H₂
Materials:
-
Sodium borohydride (NaBH₄)
-
Ethylammonium chloride (C₂H₅NH₃Cl)
-
Tetraethylene glycol dimethyl ether (tetraglyme), anhydrous
-
Inert gas (Nitrogen or Argon)
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Mechanical stirrer
-
Heating mantle with temperature controller
-
Inert gas line (Schlenk line)
-
Vacuum distillation apparatus with a cold trap (-78 °C, dry ice/acetone)
Procedure:
-
System Preparation: Assemble the reaction apparatus and thoroughly dry all glassware in an oven. Flame-dry the apparatus under a vacuum and backfill with inert gas. Maintain a positive pressure of inert gas throughout the reaction.
-
Charging the Flask: To the three-neck flask, add finely powdered ethylammonium chloride (3 moles) and sodium borohydride (3 moles).
-
Solvent Addition: Add a sufficient volume of anhydrous tetraglyme to the flask to create a stirrable slurry. Tetraglyme is chosen as the solvent due to its high boiling point, which is necessary for the reaction temperature, and its ability to dissolve the reactants.[4]
-
Reaction: Slowly heat the stirred reaction mixture to 120-140 °C. Vigorous hydrogen gas evolution will be observed. The reaction is typically complete within 3-4 hours.
-
Causality Note: The elevated temperature is required to overcome the activation energy for the reaction between the borohydride and the ammonium salt, leading to the formation of the borazine ring and the elimination of hydrogen gas.
-
-
Product Isolation: The borazine product is volatile under these conditions. It can be collected by passing the effluent gas through the condenser and into a cold trap cooled to -78 °C. Alternatively, after the reaction is complete, the product can be isolated from the reaction mixture by vacuum distillation.
-
Purification: The collected crude product can be further purified by fractional vacuum distillation to yield pure 2,4,6-triethylborazine.
Caption: Workflow for the synthesis of 2,4,6-triethylborazine.
Physical Properties
Specific, experimentally determined physical property data for 2,4,6-triethylborazine is not widely available in the surveyed literature. However, key identifiers have been established.
| Property | Value | Source |
| CAS Number | 7443-22-3 | [5] |
| Molecular Formula | C₆H₁₈B₃N₃ | [5] |
| Molecular Weight | 164.7 g/mol | [5] |
For the purpose of comparison, the physical properties of the closely related and more extensively studied 2,4,6-trimethylborazine are provided below. It is critical to note that these values are for the methyl-substituted analogue and should be used only as an estimation.
| Property (2,4,6-trimethylborazine) | Value | Source |
| CAS Number | 5314-85-2 | [6][7] |
| Melting Point | 30 °C | [6] |
| Boiling Point | 129 °C | [8] |
| Density | 0.82 g/cm³ | [6] |
Spectroscopic Characterization (Predicted)
-
¹¹B NMR: Boron-11 NMR is a powerful tool for characterizing boron compounds.[9] For 2,4,6-triethylborazine, a single, sharp resonance is expected.
-
Predicted Chemical Shift (δ): Approximately 28-35 ppm. This range is characteristic of tricoordinate boron atoms within a borazine ring.[10]
-
Multiplicity: Singlet. Since the boron atoms are bonded to hydrogen and two nitrogen atoms, and not directly to any protons in the ethyl groups, no B-H coupling will be observed.
-
Experimental Note: It is advisable to use quartz NMR tubes to avoid the broad signal from the borosilicate glass of standard NMR tubes.[9]
-
-
¹H NMR: Proton NMR will confirm the presence of the ethyl groups and the B-H protons.
-
N-CH₂-CH₃ (Methylene): A quartet is expected around 3.0-3.5 ppm due to coupling with the adjacent methyl protons.
-
N-CH₂-CH₃ (Methyl): A triplet is expected around 1.0-1.5 ppm due to coupling with the adjacent methylene protons.
-
B-H: A broad singlet is expected. The signal may be broad due to the quadrupole moment of the boron nucleus.
-
-
¹³C NMR:
-
N-CH₂-CH₃ (Methylene): A resonance is expected around 40-45 ppm.
-
N-CH₂-CH₃ (Methyl): A resonance is expected around 14-18 ppm.
-
-
Infrared (IR) Spectroscopy:
-
B-H Stretch: A strong, sharp absorption band around 2500 cm⁻¹.
-
B-N Ring Stretch: A very strong, characteristic absorption band around 1465-1380 cm⁻¹.
-
C-H Stretch: Absorption bands in the 2850-2990 cm⁻¹ region from the ethyl groups.
-
Chemical Properties and Reactivity
The chemical behavior of 2,4,6-triethylborazine is dominated by the polar B-N bonds of the ring and its function as a molecular precursor to boron nitride.
Thermal Decomposition and Pyrolysis
One of the most significant properties of N-substituted borazines is their ability to serve as preceramic polymers for the synthesis of boron nitride (BN).[11] Through pyrolysis, 2,4,6-triethylborazine can be converted into BN, a high-performance ceramic with excellent thermal stability, chemical inertness, and dielectric properties.
The process involves heating the borazine precursor to high temperatures (typically >900 °C) under a controlled atmosphere (e.g., ammonia or nitrogen).[12] The organic N-ethyl groups are cleaved, and a cross-linked, amorphous BN network is formed, which can be converted to crystalline hexagonal BN (h-BN) upon further annealing at higher temperatures.[11][13]
Conceptual Pathway: (C₂H₅)₃N₃B₃H₃ (liquid) → Polyborazylene intermediate (solid) → Amorphous BN + Volatiles (solid + gas) → Crystalline h-BN (solid)
The ability to start from a liquid precursor allows for the fabrication of BN in various forms, such as coatings, fibers, and matrices for composites, which is a significant advantage over traditional powder metallurgy methods.[11]
Caption: Conceptual pathway for the pyrolysis of 2,4,6-triethylborazine to hexagonal boron nitride.
Hydrolytic Stability
Like most borazines, 2,4,6-triethylborazine is susceptible to hydrolysis. The reaction proceeds via nucleophilic attack of water on the electrophilic boron atoms, leading to the cleavage of the B-N bonds and the ultimate decomposition of the ring.
Reaction: (C₂H₅)₃N₃B₃H₃ + 9 H₂O → 3 B(OH)₃ + 3 C₂H₅NH₂ + 3 H₂
The presence of bulky N-alkyl substituents, such as ethyl groups, can provide some steric hindrance, making N-trialkylborazines more stable towards hydrolysis compared to the parent borazine (B₃N₃H₆).[14][15] Nevertheless, the compound should be handled under anhydrous conditions to prevent decomposition.
Addition Reactions
Unlike benzene, which undergoes electrophilic substitution, the polarized nature of the borazine ring makes it susceptible to addition reactions. Reagents like hydrogen halides (e.g., HCl) can add across the B-N double bonds, with the electrophilic proton adding to the nitrogen and the nucleophilic halide adding to the boron. This reactivity highlights the fundamental electronic differences between the borazine and benzene rings.
Applications
The primary application for 2,4,6-triethylborazine and related N-alkylborazines is in the field of materials science . Its role as a liquid-phase, processable precursor for boron nitride (BN) ceramics is its most valuable feature.[11] This allows for:
-
BN Coatings: Deposition of thin, insulating, and thermally conductive BN films on various substrates.
-
BN Fibers: Fabrication of high-strength, high-temperature resistant ceramic fibers.
-
BN-Matrix Composites: Infiltration of fiber preforms to create robust ceramic matrix composites (CMCs) for aerospace and other high-performance applications.
Safety and Handling
No specific toxicity data for 2,4,6-triethylborazine is available. However, based on the general properties of boranes and their derivatives, the following precautions are recommended:
-
Air and Moisture Sensitivity: Handle and store under an inert, dry atmosphere (e.g., in a glovebox or using Schlenk techniques) to prevent hydrolysis and potential side reactions.
-
Toxicity: Boron compounds can exhibit toxicity. Avoid inhalation of vapors and contact with skin and eyes. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Flammability: While borazine itself is flammable, the primary fire risk may come from precursors used in its synthesis, such as sodium borohydride or related organoboranes like triethylborane, which is pyrophoric.[16]
References
-
Borazine, 2,4,6-trimethyl-|5314-85-2 - LookChem. [Link]
-
Synthesis of Amorphous Boron Nitride by Pressure Pyrolysis of Borazine - R Discovery. [Link]
-
The Preparation, Identification and Characterization of N-Trialkylborazoles - Journal of the American Chemical Society. [Link]
-
Study on Synthesis of N-Nitroborazine Compounds. 2. Borazine Derivatives - DTIC. [Link]
-
Synthesis and characterization of borazine-doped polyphenylenes: towards the construction of boron-nitrogen - ORCA - Cardiff University. [Link]
-
Preparation of B-trichloroborazine - NASA Technical Reports Server (NTRS). [Link]
-
Synthesis and Reactions of Borazines | Request PDF - ResearchGate. [Link]
-
Electronic Supplementary Material (ESI) for Chemical Science - The Royal Society of Chemistry. [Link]
-
Synthesis of Cubic Boron Nitride from Boron Nitride Synthesized by Pressure Pyrolysis of Borazine | Request PDF - ResearchGate. [Link]
- CN110550639B - Method for preparing borazine - Google P
-
Boron NMR - University of Sheffield. [Link]
-
2,4,6-Trichloroborazine | B3Cl3H3N3 | CID 70274 - PubChem. [Link]
-
Borazines Stable to Hydrolysis - Inorganic Chemistry. [Link]
-
Chemical Properties of Borazine, 2,4,6-trimethyl- (CAS 5314-85-2) - Cheméo. [Link]
-
Borazine - Molecule of the Month - University of Bristol. [Link]
-
Synthesis of cubic boron nitride from boron nitride synthesized by pressure pyrolysis of borazine - Lookchem. [Link]
-
Borazine and Its Derivatives: Synthesis, Mechanochemical Synthesis Reactions and Outlooks for Technological Applications. [Link]
-
Borazine, 2,4,6-trimethyl | CAS#:5314-85-2 | Chemsrc. [Link]
-
Polymer-Derived Boron Nitride: A Review on the Chemistry, Shaping and Ceramic Conversion of Borazine Derivatives - PMC. [Link]
-
11B and 1H–11B HMBC NMR as a Tool for Identification of a Boron-Containing Nucleoside Dimer - PMC. [Link]
-
Boron Nitride Microspheres via Pyrolysis of Polymerized Precursors - PMC - NIH. [Link]
- US5612013A - Method for synthesis of borazine - Google P
-
Synthesis of B-Trisubstituted Borazines by Reaction of B-Trichloroborazine with Grignard Reagents - Journal of the American Chemical Society. [Link]
-
Borazine - CHEMICAL POINT. [Link]
-
Convenient procedures for the laboratory preparation of borazine - OSTI.GOV. [Link]
-
11B NMR Chemical Shifts - San Diego State University. [Link]
-
2,4,6-Triethyl-1,3,5-triisopropylborazine — Chemical Substance Information - NextSDS. [Link]
-
11B NMR Spectroscopy - Institute of Chemistry Ceylon. [Link]
-
2,4,6-Trichloroborazine - NIST WebBook. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. sibran.ru [sibran.ru]
- 3. Convenient procedures for the laboratory preparation of borazine (Journal Article) | OSTI.GOV [osti.gov]
- 4. US5612013A - Method for synthesis of borazine - Google Patents [patents.google.com]
- 5. Page loading... [wap.guidechem.com]
- 6. lookchem.com [lookchem.com]
- 7. Borazine, 2,4,6-trimethyl- (CAS 5314-85-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 8. Borazine, 2,4,6-trimethyl- CAS#: 5314-85-2 [m.chemicalbook.com]
- 9. Boron NMR [chem.ch.huji.ac.il]
- 10. chemistry.sdsu.edu [chemistry.sdsu.edu]
- 11. Polymer-Derived Boron Nitride: A Review on the Chemistry, Shaping and Ceramic Conversion of Borazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Boron Nitride Microspheres via Pyrolysis of Polymerized Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. discovery.researcher.life [discovery.researcher.life]
- 14. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 15. pubs.acs.org [pubs.acs.org]
- 16. 三乙基硼 ≥95% | Sigma-Aldrich [sigmaaldrich.com]
